(6R)-Hydroxy (S,S)-Palonosetron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

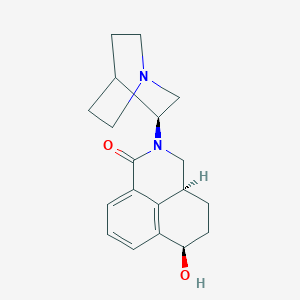

The compound (6R)-Hydroxy (S,S)-Palonosetron is a complex organic molecule with a unique structure It features a bicyclic azabicyclo[222]octane ring system fused to a tetrahydroisoquinoline core, which is further functionalized with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-Hydroxy (S,S)-Palonosetron typically involves multiple steps, starting from readily available precursors. The key steps often include:

Formation of the azabicyclo[2.2.2]octane ring: This can be achieved through a series of cyclization reactions involving amines and suitable alkylating agents.

Construction of the tetrahydroisoquinoline core: This step may involve Pictet-Spengler reactions or other cyclization methods.

Functionalization with a hydroxyl group: This can be introduced through selective hydroxylation reactions using reagents like osmium tetroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

(6R)-Hydroxy (S,S)-Palonosetron: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the azabicyclo[2.2.2]octane ring.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or osmium tetroxide.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is indicated for both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). Clinical trials have demonstrated its superiority in preventing CINV compared to traditional agents like ondansetron and dolasetron.

Efficacy in CINV:

- Acute Phase: A pooled analysis indicated a complete response (CR) rate of 72% for palonosetron versus 60% for ondansetron in the acute phase following chemotherapy .

- Delayed Phase: Palonosetron has shown significant efficacy in the delayed phase (24 to 120 hours post-chemotherapy), achieving higher CR rates than first-generation agents .

Table 1: Efficacy Comparison of Palonosetron vs. Other Agents

| Chemotherapy Type | Treatment Group | CR Rate (%) | p-value |

|---|---|---|---|

| Moderately Emetogenic | Palonosetron 0.25 mg | 81 | 0.009 |

| Ondansetron 32 mg | 69 | ||

| Highly Emetogenic | Palonosetron 0.25 mg | 59 | NS |

| Ondansetron 32 mg | 57 |

Postoperative Nausea and Vomiting (PONV)

Palonosetron is also indicated for the prevention of PONV, showing efficacy in reducing nausea and vomiting in surgical patients. In pediatric studies, palonosetron demonstrated comparable efficacy to ondansetron with a CR rate of approximately 78% .

Table 2: Pediatric Study Outcomes for PONV

| Treatment Group | CR Rate (%) | Comparison Group |

|---|---|---|

| Palonosetron | 78.2 | Ondansetron (82.7) |

Pharmacokinetics

The pharmacokinetic profile of palonosetron reveals a mean total body clearance of approximately 10L h after oral administration, with a terminal half-life ranging from 50 to 58hours depending on the route of administration . This extended half-life allows for less frequent dosing schedules compared to traditional antiemetics.

Table 3: Pharmacokinetic Parameters

| Route of Administration | Clearance (L/h) | Half-Life (hours) |

|---|---|---|

| Oral | 10.0 | 50 |

| Intravenous | 7.6 | 58 |

Safety Profile

Palonosetron exhibits a favorable safety profile, with minimal side effects similar to those observed with first-generation agents. Common adverse events include headache and constipation, which are typically mild . Rare cases of hypersensitivity reactions have been reported but are infrequent.

Case Studies

Several clinical studies highlight the effectiveness of palonosetron in diverse patient populations:

- Phase II Study: A randomized trial involving 233 patients receiving HEC showed that both 0.25 mg and 0.75 mg doses effectively prevented CINV when combined with dexamethasone, achieving high CR rates .

- Meta-Analysis: A comprehensive review indicated that palonosetron was significantly more effective than older agents in controlling delayed vomiting across various chemotherapy regimens .

Wirkmechanismus

The mechanism of action of (6R)-Hydroxy (S,S)-Palonosetron involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vorapaxar: A thrombin receptor antagonist with a similar bicyclic structure.

4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.

Uniqueness

(6R)-Hydroxy (S,S)-Palonosetron: is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biologische Aktivität

(6R)-Hydroxy (S,S)-Palonosetron is a metabolite of palonosetron, a potent 5-HT3 receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity, pharmacodynamics, and clinical implications of this compound based on diverse research findings.

Overview of Palonosetron

Palonosetron is recognized for its high binding affinity to the 5-HT3 receptor, which is significantly greater than that of first-generation 5-HT3 antagonists. Its pharmacokinetic profile includes a prolonged elimination half-life of approximately 40 hours, allowing for effective management of both acute and delayed CINV with a single dose . The compound's unique structure contributes to its efficacy in clinical settings, particularly in oncology.

The mechanism by which this compound exerts its effects is closely related to that of palonosetron itself. It acts as an antagonist at the 5-HT3 receptor, inhibiting the action of serotonin, which is a key mediator in the emetic pathway triggered by chemotherapy. The binding affinity and functional activity of palonosetron are attributed to its stereochemistry, specifically the (S,S) configuration .

Binding Affinity

- 5-HT3 Receptor Binding : Palonosetron exhibits over 30-fold higher binding affinity for the 5-HT3 receptor compared to traditional agents like ondansetron. This high affinity is crucial for its effectiveness in preventing CINV .

- Metabolite Activity : While this compound has been identified as a metabolite, it possesses significantly lower activity at the 5-HT3 receptor, contributing minimally to the overall antiemetic effect when compared to its parent compound .

Clinical Efficacy

Clinical trials have demonstrated that palonosetron significantly improves complete response (CR) rates in patients undergoing highly emetogenic chemotherapy. A pooled analysis indicated CR rates of 72% with palonosetron versus 60% with ondansetron . Furthermore, studies indicate that palonosetron maintains efficacy over extended periods, reducing the incidence of delayed CINV.

Case Studies and Clinical Trials

- Efficacy in Adults : A study involving 161 patients showed that palonosetron administered before chemotherapy resulted in CR rates exceeding those observed with lower doses of other antiemetics .

- Pediatric Applications : In pediatric populations, palonosetron demonstrated comparable efficacy to ondansetron during acute phases but was more effective in preventing delayed emesis .

Pharmacokinetics

The pharmacokinetic profile of palonosetron is characterized by:

- Absorption : Following intravenous administration, peak plasma concentrations are reached within approximately 5 hours.

- Distribution : The volume of distribution ranges from 6.9 to 12.6 L/kg with about 62% plasma protein binding.

- Metabolism : Primarily metabolized by CYP2D6, with significant contributions from CYP3A4 and CYP1A2 enzymes. The major metabolites include N-oxide-palonosetron and 6-S-hydroxy-palonosetron, which exhibit minimal receptor activity .

Summary Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Elimination Half-Life | ~40 hours |

| Volume of Distribution | 6.9 - 12.6 L/kg |

| Plasma Protein Binding | ~62% |

| Primary Metabolites | N-oxide-palonosetron, 6-S-hydroxy-palonosetron |

Eigenschaften

IUPAC Name |

(3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-KBRIMQKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.